N-[(4-chlorophenyl)methyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorobenzyl group, a cyclopropylcarbonyl group, and a pyridinylisothiazole moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide typically involves multiple steps, including the formation of the isothiazole ring, the introduction of the pyridinyl group, and the attachment of the chlorobenzyl and cyclopropylcarbonyl groups. Common reagents used in these reactions include chlorobenzyl chloride, cyclopropylcarbonyl chloride, and various pyridine derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-[(4-chlorophenyl)methyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide: shares structural similarities with other compounds containing isothiazole, pyridine, or chlorobenzyl groups.
Examples: this compound, this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(cyclopropanecarbonylamino)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S/c21-14-8-4-12(5-9-14)11-23-20(27)18-17(24-19(26)13-6-7-13)16(25-28-18)15-3-1-2-10-22-15/h1-5,8-10,13H,6-7,11H2,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHNQQBDRHFZKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(SN=C2C3=CC=CC=N3)C(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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